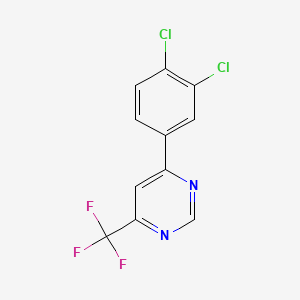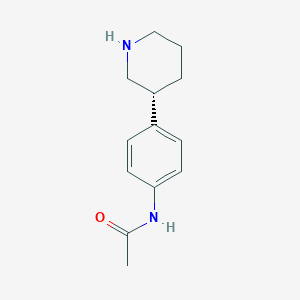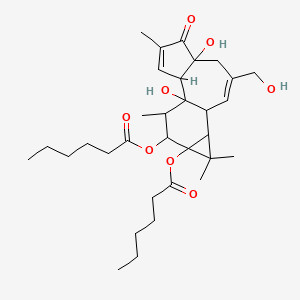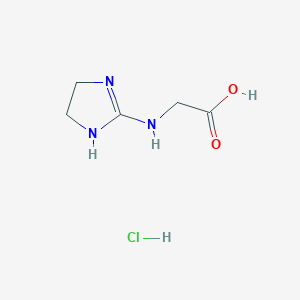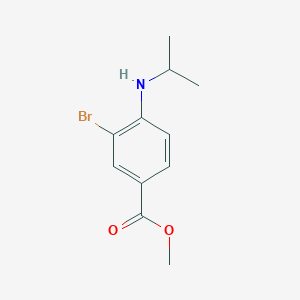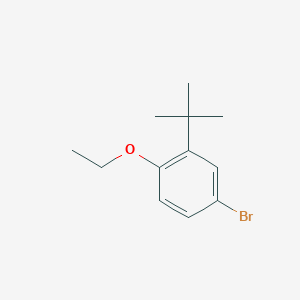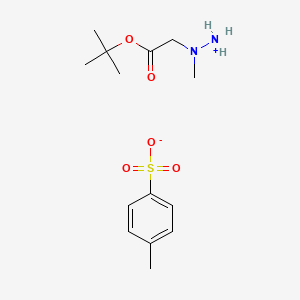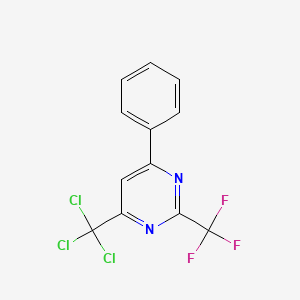
5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and fluorine substitutions, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material: The synthesis often begins with a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinoline core.
Halogenation: Introduction of bromine and fluorine atoms can be achieved through halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor.
Methylation: Methylation of the quinoline nitrogen can be performed using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification: Techniques like recrystallization, chromatography, and distillation are used to purify the final product.
化学反应分析
Types of Reactions
5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The molecular targets and pathways involved can be studied using techniques like molecular docking, enzyme assays, and cell-based assays.
相似化合物的比较
Similar Compounds
5-Bromo-8-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with chlorine instead of fluorine.
5-Bromo-8-fluoro-1-ethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.
5-Bromo-8-fluoro-1-methylquinolin-2(1H)-one: Similar structure without the dihydro modification.
Uniqueness
The unique combination of bromine and fluorine substitutions in 5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one may confer distinct chemical and biological properties compared to its analogs. These differences can be explored through comparative studies to understand their impact on reactivity, stability, and biological activity.
属性
分子式 |
C10H9BrFNO |
|---|---|
分子量 |
258.09 g/mol |
IUPAC 名称 |
5-bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c1-13-9(14)5-2-6-7(11)3-4-8(12)10(6)13/h3-4H,2,5H2,1H3 |
InChI 键 |
IFCFMENELOHGHO-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CCC2=C(C=CC(=C21)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


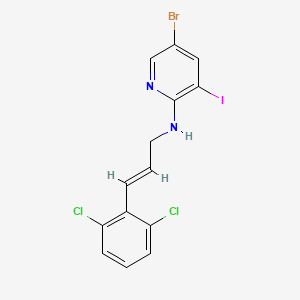

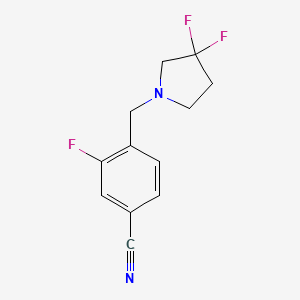
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
